1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one is a chemical compound with the molecular formula C11H8Cl2NO2 It is characterized by the presence of a dichlorophenyl group, a methylisoxazole ring, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one typically involves the reaction of 2,4-dichlorophenylacetic acid with appropriate reagents to form the desired product. One common method includes the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions helps in achieving efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)ethan-1-one: Shares the dichlorophenyl group but lacks the isoxazole ring.
2,4-Dichlorophenylacetic acid: Precursor in the synthesis of the target compound.
5-Methylisoxazole: Contains the isoxazole ring but lacks the dichlorophenyl group.
Uniqueness
1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one is unique due to the combination of the dichlorophenyl group and the methylisoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[3-(2,4-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-6(16)11-7(2)17-15-12(11)9-4-3-8(13)5-10(9)14/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCSVHWOVWPJOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)Cl)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372573 |
Source
|
Record name | 1-[3-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729053 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
169814-56-6 |
Source
|
Record name | 1-[3-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.